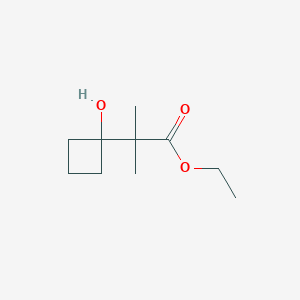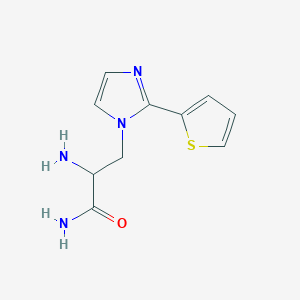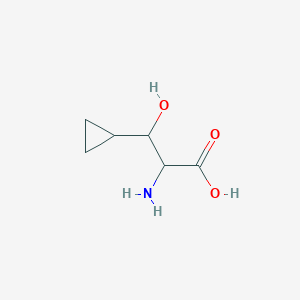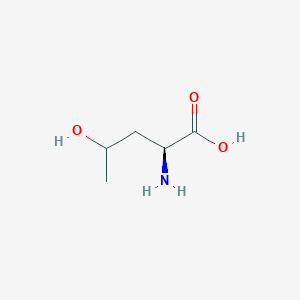
(2S)-2-amino-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-hydroxypentanoic acid, also known as L-threonine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the 20 standard amino acids used by cells to synthesize proteins. L-threonine is vital for protein synthesis, immune function, and the production of neurotransmitters.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-threonine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an alpha-amino nitrile, which is then hydrolyzed to produce the amino acid.
Industrial Production Methods
Industrial production of L-threonine is primarily achieved through microbial fermentation. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce L-threonine. The fermentation process involves cultivating these bacteria in a nutrient-rich medium, followed by extraction and purification of the amino acid.
Chemical Reactions Analysis
Types of Reactions
L-threonine undergoes various chemical reactions, including:
Oxidation: L-threonine can be oxidized to form amino acids like glycine and acetaldehyde.
Reduction: Reduction reactions are less common but can involve the conversion of L-threonine to other amino acids.
Substitution: L-threonine can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Glycine and acetaldehyde.
Reduction: Other amino acids.
Substitution: Derivatives of L-threonine with different functional groups.
Scientific Research Applications
L-threonine has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Essential for studying protein structure and function.
Medicine: Investigated for its role in treating conditions like amyotrophic lateral sclerosis (ALS) and spasticity.
Industry: Used in animal feed to improve growth and feed efficiency.
Mechanism of Action
L-threonine exerts its effects through various molecular targets and pathways:
Protein Synthesis: Incorporated into proteins during translation.
Immune Function: Supports the production of antibodies and immune cells.
Neurotransmitter Production: Precursor for the synthesis of neurotransmitters like glycine.
Comparison with Similar Compounds
L-threonine is unique among amino acids due to its hydroxyl group, which allows it to participate in specific biochemical reactions. Similar compounds include:
L-serine: Similar structure but lacks the hydroxyl group.
L-isoleucine: Branched-chain amino acid with different metabolic pathways.
L-valine: Another branched-chain amino acid with distinct functions.
L-threonine’s unique structure and properties make it indispensable in various biological and industrial applications.
Properties
Molecular Formula |
C5H11NO3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(2S)-2-amino-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H11NO3/c1-3(7)2-4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3?,4-/m0/s1 |
InChI Key |
SBRVJFMQKPUAGQ-BKLSDQPFSA-N |
Isomeric SMILES |
CC(C[C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CC(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


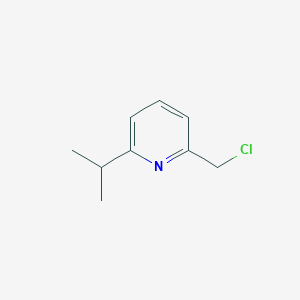
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)


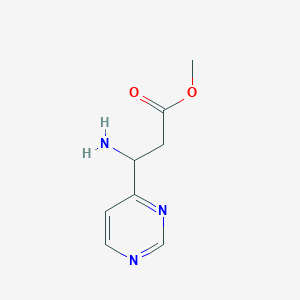
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

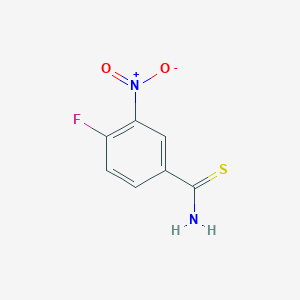
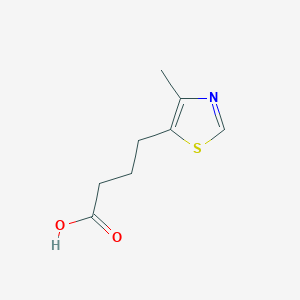
![1,7-Dimethyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13623232.png)

